molecular formula C12H27N3O3 B3257862 1,7,13-Trioxa-4,10,16-triazacyclooctadecane CAS No. 296-38-8

1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Cat. No. B3257862
CAS RN: 296-38-8
M. Wt: 261.36 g/mol
InChI Key: HCTXRCNUPDEZLA-UHFFFAOYSA-N
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Description

1,7,13-Trioxa-4,10,16-triazacyclooctadecane, also known as "TODA," is a cyclic compound with a molecular formula of C10H22N4O3. It is a widely studied compound in the field of chemistry due to its unique structure and properties. The compound is synthesized through a variety of methods and has several applications in scientific research.

Scientific Research Applications

Lithium Isotope Separation

1,7,13-Trioxa-4,10,16-triazacyclooctadecane (N3O3) has been used in the separation of lithium isotopes. A study found that using an ion exchange resin with N3O3 as an anchor group, the lighter isotope, ^6Li, concentrated in the resin phase, while the heavier isotope, ^7Li, was enriched in the fluid phase. This was demonstrated through column chromatography using ammonium chloride solution as an eluent, achieving a separation factor of 1.068 (Kim, Jeong, Jeon, & Lee, 1997).

Lanthanide Ion Binding Characterization

The binding properties of lanthanide ions to macrocyclic ligands, including 1,7,13-Trioxa-4,10,16-triazacyclooctadecane, were characterized using europium(III) luminescence spectroscopy. This research provides insights into the complexation behavior of these ligands, influencing the formation constants of metal chelates based on the ring size and number of coordinating sites (Wang & Horrocks, 1997).

Synthesis and Binding Properties

Studies on the synthesis of derivatives of 1,7,13-Trioxa-4,10,16-triazacyclooctadecane have been conducted, examining their binding properties and the formation of intramolecular macroring-sidearm complexes. A specific focus was placed on how these compounds interact with various sidearms and how they fold to form intramolecular, doubly-hydrogen bonded complexes (Tsesarskaja et al., 1992).

properties

IUPAC Name

1,7,13-trioxa-4,10,16-triazacyclooctadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O3/c1-7-16-9-3-14-5-11-18-12-6-15-4-10-17-8-2-13-1/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTXRCNUPDEZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNCCOCCNCCOCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Reactant of Route 2
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Reactant of Route 3
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Reactant of Route 4
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Reactant of Route 5
1,7,13-Trioxa-4,10,16-triazacyclooctadecane
Reactant of Route 6
1,7,13-Trioxa-4,10,16-triazacyclooctadecane

Citations

For This Compound
48
Citations
홍춘표, 김동원, 최기영 - Bulletin of the Korean Chemical Society, 1997 - koreascience.kr
The potentiometric methods have been used to determined the protonation constants (logKiH) for the synthesized 1, 7, 13-trioxa-4, 10, 16-triazacyclooctadecane-N, N', N''-tri (…
Number of citations: 0 koreascience.kr
DW Kim, CP Hong, CS Kim, YK Jeong, YS Jeon… - … of radioanalytical and …, 1997 - Springer
A study on the separation of lithium isotopes was carried out with an ion exchange resin having 1,7,13-trioxa-4,10,16-triazacyclooctadecane (N 3 O 3 ) as an anchor group. The lighter …
Number of citations: 34 link.springer.com
Y Sun, AE Martell, MJ Welch - Tetrahedron, 1991 - Elsevier
Efficient syntheses are described for five new multidentate ligands containing 3-hydroxy-6-methyl-2-pyridyl donor groups: 4,7,10-tris(3-hydroxy-6-methyl-2-pyridylmethyl)-1-oxa-4,7, 10-…
Number of citations: 27 www.sciencedirect.com
Y Wang, WDW Horrocks Jr - Inorganica chimica acta, 1997 - Elsevier
Eu 3+ complexes of the following macrocyclic chelating ligands have been characterized using Eu(III) luminescence spectroscopy: 1-oxa-4,7,13-triazacyclododecane-N,N′,N″-…
Number of citations: 4 www.sciencedirect.com
DW Kim, NS Lee, YK Jeong, H Ryu… - Analytical Science and …, 1998 - koreascience.kr
Separation factor for $^ 6Li $ and $^ 7Li $ has been determined using ion exchange resin having 1, 7, 13-trioxa-4, 10, 16-triazacyclooctadecane ($ N_3O_3 $) as an anchor group. The …
Number of citations: 2 koreascience.kr
PD Beer, DB Crowe, MI Ogden, MGB Drew… - Journal of the Chemical …, 1993 - pubs.rsc.org
Eight new redox-active di- and tri-aza crown ether macrocyclic ligands containing multiple ferrocene and quinone moieties have been prepared, including the first reported mixed …
Number of citations: 39 pubs.rsc.org
M Tsesarskaja, TP Cleary, SR Miller, JE Trafton… - The Pedersen Memorial …, 1992 - Springer
Details of a new synthetic approach to 4,10,16-triaza-18-crown-6 (‘triaza-18-crown-6’) are reported, along with the preparation and binding properties of the following derivatives having …
Number of citations: 9 link.springer.com
김동원, 정용순, 최기영, 이용일, 정영규, 장영훈 - 분석과학, 1997 - dbpia.co.kr
Separation factor for 6^Li and 7^Li have been determined using ion exchange resin having 1,7,13-trioxa-4,lO,16-triazacyclooctadecane(N₃O₃) as an anchor group. The lighter isotope…
Number of citations: 2 www.dbpia.co.kr
DW Kim, NS Lee, CS Kim, HI Ryu, JS Kim… - European polymer …, 2002 - Elsevier
Separation of lithium and magnesium isotopes by cation exchange elution chromatography was carried out with a synthesized 1,13,16-trioxa-4,7,10-triazacyclooctadecane (N 3 O 3 )-4,7…
Number of citations: 11 www.sciencedirect.com
T Bunyapaiboonsri, P Vongvilai… - Helvetica Chimica …, 2012 - Wiley Online Library
Seven new cyclohexadepsipeptides, beauvenniatins F, G 1 , G 2 , G 3 , H 1 , H 2 , and H 3 (1–7, resp.), were isolated from cultures of the fungus Acremonium sp. BCC 2629. Their …
Number of citations: 12 onlinelibrary.wiley.com

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